molecular formula C8H7BrN2O B11761045 5-bromo-4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

5-bromo-4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Cat. No.: B11761045
M. Wt: 227.06 g/mol
InChI Key: DEJPIJKTSUOZTK-UHFFFAOYSA-N
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Description

5-bromo-4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylpyridine with bromine to introduce the bromine atom at the 5-position. This is followed by cyclization with suitable reagents to form the pyrrolo[2,3-b]pyridine ring system .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced catalytic systems to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the methyl group at the 4-position.

    5-bromo-1H-pyrrolo[3,2-b]pyridine: Different positioning of the nitrogen atom in the pyridine ring.

    5-bromo-1H-indole: Contains an indole ring instead of the pyrrolo[2,3-b]pyridine core.

Uniqueness

5-bromo-4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is unique due to the presence of both the bromine and methyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

5-bromo-4-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C8H7BrN2O/c1-4-5-2-7(12)11-8(5)10-3-6(4)9/h3H,2H2,1H3,(H,10,11,12)

InChI Key

DEJPIJKTSUOZTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(=O)NC2=NC=C1Br

Origin of Product

United States

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